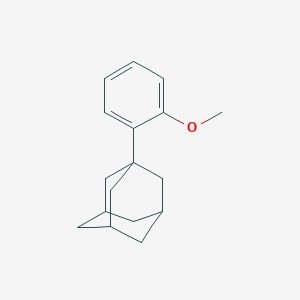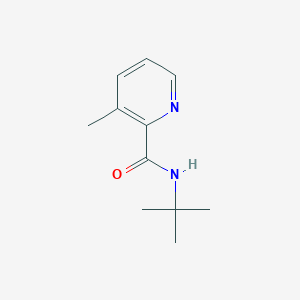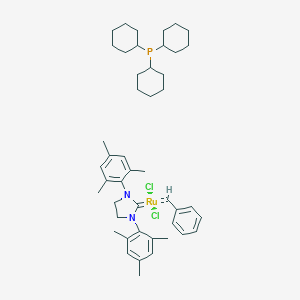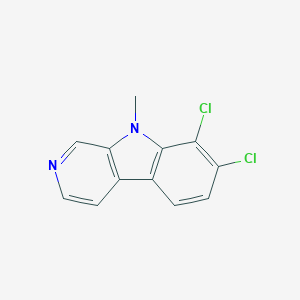
Bauerine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bauerine B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a type of alkaloid that is found in several plant species, including Baueria spicata and Baueria nitida. The chemical structure of Bauerine B consists of a pyridine ring fused with a cyclopentene ring, along with a tetrahydrofuran ring and a carboxylic acid group.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Bauerine B is a chlorinated β-carboline alkaloid, synthesized as part of research exploring the properties and syntheses of chlorinated alkaloids. The process of its synthesis was reported in a study focusing on Bauerine C, where Bauerine B was produced as an intermediate compound. This synthesis utilized the Japp–Klingemann reaction as a key step (Pohl, Luchterhandt, & Bracher, 2007).
Biological Activity
- Bauerine B is one of the β-carbolines isolated from the blue-green alga Dichothrix baueriana. It has been identified through mass and NMR spectral analysis. Its biological activity includes the inhibition of herpes simplex virus type 2, indicating potential antiviral properties (Larsen, Moore, & Patterson, 1994).
Kinase Inhibition
- The structural features of Bauerine B have been used to develop a novel class of kinase inhibitors. These compounds do not rely on canonical ATP-mimetic hinge interactions, which is common in most kinase inhibitors. The unique binding mode and the presence of halogen bonds with kinase backbone residues of these compounds suggest Bauerine B's framework as a valuable template for developing specific inhibitors for various kinases, including oncogenic kinases (Huber et al., 2011).
Cytotoxic Properties
- Research has also been conducted on hybrids between Bauerine C and another alkaloid, rutaecarpine, which indirectly relates to Bauerine B's structural class. These studies revealed that the introduction of chloro substituents to this kind of alkaloid structure can significantly enhance cytotoxic activity, important for potential applications in cancer treatment (Huber & Bracher, 2007).
Propiedades
Número CAS |
156312-10-6 |
|---|---|
Nombre del producto |
Bauerine B |
Fórmula molecular |
C12H8Cl2N2 |
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
7,8-dichloro-9-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-10-6-15-5-4-7(10)8-2-3-9(13)11(14)12(8)16/h2-6H,1H3 |
Clave InChI |
XGTYSLIGRKUXED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
SMILES canónico |
CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl |
Otros números CAS |
156312-10-6 |
Sinónimos |
bauerine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



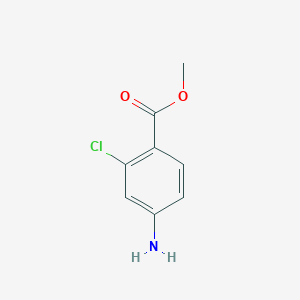
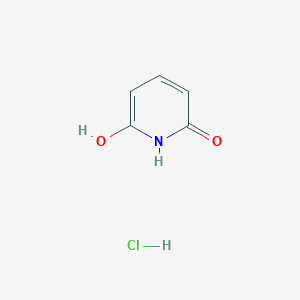
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)
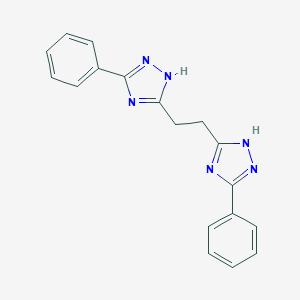

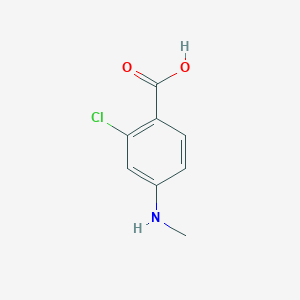

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
